
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one is a highly chlorinated organic compound It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its complex structure, which includes multiple chlorine atoms and a fluorenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one typically involves the chlorination of fluorenone derivatives. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually performed in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas. The production process must ensure the safety and containment of chlorine gas to prevent environmental contamination and ensure worker safety. The final product is purified through various techniques, such as recrystallization or chromatography, to obtain a high-purity compound suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the fluorenone core.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may result in partially or fully dechlorinated products.
Aplicaciones Científicas De Investigación
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one has several scientific research applications, including:
Environmental Science: Studying the environmental fate and behavior of highly chlorinated compounds, including their persistence and degradation in the environment.
Chemistry: Investigating the reactivity and properties of polycyclic aromatic hydrocarbons and their derivatives.
Materials Science: Exploring the potential use of chlorinated fluorenone derivatives in the development of advanced materials, such as organic semiconductors or photoconductors.
Mecanismo De Acción
The mechanism of action of 1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one involves its interaction with molecular targets and pathways in various applications. For example, in environmental science, the compound’s persistence and degradation pathways are studied to understand its impact on ecosystems. In materials science, the compound’s electronic properties and interactions with other materials are investigated to develop new technologies.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6,7-Heptachloro-8-(pentachlorophenyl)-3H-fluoren-3-one: Similar structure with slight variations in chlorine atom positions.
1,2,4,5,6,7,8-Heptachloro-9-(trichlorophenyl)-3H-fluoren-3-one: Similar structure with different substituents on the phenyl ring.
Uniqueness
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one is unique due to its specific arrangement of chlorine atoms and the presence of a pentachlorophenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
88180-07-8 |
|---|---|
Fórmula molecular |
C19Cl12O |
Peso molecular |
669.6 g/mol |
Nombre IUPAC |
1,2,4,5,6,7,8-heptachloro-9-(2,3,4,5,6-pentachlorophenyl)fluoren-3-one |
InChI |
InChI=1S/C19Cl12O/c20-7-2-1(6-10(23)15(28)17(30)16(29)11(6)24)3-5(4(2)8(21)14(27)13(7)26)12(25)19(32)18(31)9(3)22 |
Clave InChI |
SFRHHSXLPSGAKO-UHFFFAOYSA-N |
SMILES canónico |
C1(=C2C(=C(C(=O)C(=C2Cl)Cl)Cl)C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



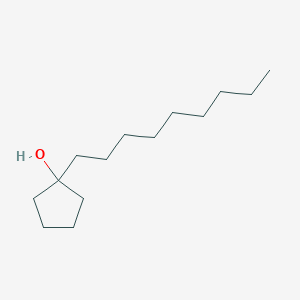
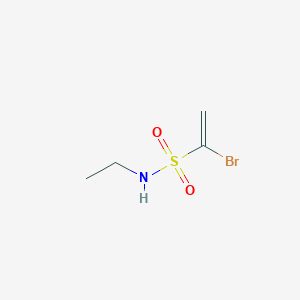
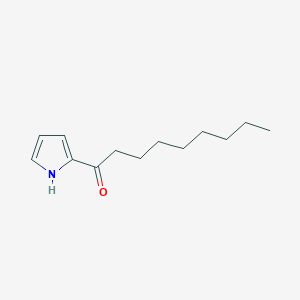

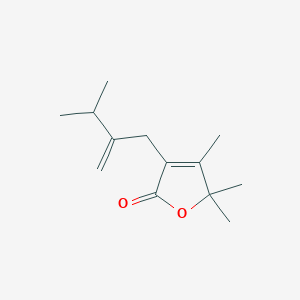

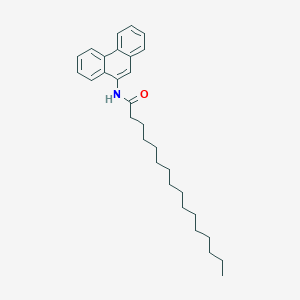
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
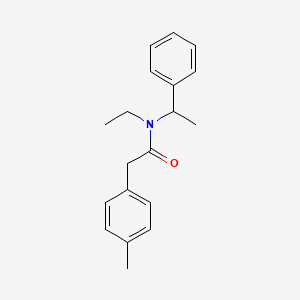
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
